molecular formula C20H22N2O3 B3001286 3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921792-92-9

3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B3001286
CAS RN: 921792-92-9
M. Wt: 338.407
InChI Key: DQZWKKCAKBDHTI-UHFFFAOYSA-N
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Description

The compound "3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest due to their pharmacological properties. Paper discusses the synthesis of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, which are potent serotonin-3 (5-HT3) receptor antagonists. These compounds are synthesized and evaluated for their biological activity, indicating a methodological approach that could potentially be applied to the synthesis of the compound of interest. Similarly, paper describes the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are created in one step from the reaction of methyl anthranilate with other compounds, suggesting a possible synthetic route for related benzamide derivatives.

Molecular Structure Analysis

The molecular structure and conformation of benzamide derivatives are crucial for their biological activity. Paper provides an analysis of four closely related benzamide derivatives, detailing their molecular conformations and modes of supramolecular aggregation. This information is valuable for understanding how slight modifications in the molecular structure can affect the overall properties of benzamide compounds, which could be extrapolated to the compound "3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide."

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the chemical reactions they undergo. Paper mentions the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from a one-pot ring conversion reaction, indicating the types of chemical reactions that benzamide derivatives might participate in. This knowledge can be applied to predict the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper synthesizes oxadiazole derivatives and evaluates their antiproliferative activities against cancer cells, providing insight into the bioactivity of these compounds. Although the exact physical and chemical properties of "3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" are not discussed, the properties of similar compounds can offer a basis for understanding its potential characteristics.

properties

IUPAC Name

3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-6-5-7-14(10-13)18(23)21-15-8-9-16-17(11-15)25-12-20(2,3)19(24)22(16)4/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWKKCAKBDHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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